2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile
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Overview
Description
2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile is an organic compound with the molecular formula C16H11ClN6O2. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is notable for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile typically involves a multi-step process. The initial step often includes the diazotization of 3-chloro-4-aminobenzonitrile, followed by coupling with 2-cyanoethylamine. The reaction conditions usually require acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and solvents can optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.
Industry: It is utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which 2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azo group (N=N) can undergo reduction to form amines, which then interact with biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-4-nitrobenzonitrile
- 2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-6-nitrobenzonitrile
- 2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzamide
Uniqueness
What sets 2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile apart from similar compounds is its specific substitution pattern, which influences its reactivity and interaction with other molecules. This unique structure makes it particularly valuable in applications requiring precise chemical behavior.
Properties
CAS No. |
39952-00-6 |
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Molecular Formula |
C16H11ClN6O2 |
Molecular Weight |
354.75 g/mol |
IUPAC Name |
2-[[3-chloro-4-(2-cyanoethylamino)phenyl]diazenyl]-5-nitrobenzonitrile |
InChI |
InChI=1S/C16H11ClN6O2/c17-14-9-12(2-4-16(14)20-7-1-6-18)21-22-15-5-3-13(23(24)25)8-11(15)10-19/h2-5,8-9,20H,1,7H2 |
InChI Key |
GBMGRRMYWVRVOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl)NCCC#N |
Origin of Product |
United States |
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